2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol
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Overview
Description
2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C12H16O4 It is a phenolic compound characterized by the presence of a methoxy group and a dioxane ring attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 2-methoxyphenol with 4-methyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the phenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to increase the reaction rate and yield. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy and dioxane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. The methoxy and dioxane groups can influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol
- 2-Methoxy-5-(4-methyl-1,3-dioxolan-2-yl)phenol
- 2-Methoxy-5-(4-methyl-1,3-dioxaborolan-2-yl)phenol
Uniqueness
2-Methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol is unique due to the specific positioning of the methoxy and dioxane groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
918789-81-8 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-methoxy-5-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C12H16O4/c1-8-5-6-15-12(16-8)9-3-4-11(14-2)10(13)7-9/h3-4,7-8,12-13H,5-6H2,1-2H3 |
InChI Key |
YUXUXAGWENHPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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